![molecular formula C12H6Br2O B3054746 2,3-Dibromo-dibenzofuran CAS No. 617707-30-9](/img/structure/B3054746.png)
2,3-Dibromo-dibenzofuran
Overview
Description
Synthesis Analysis
- C–O Bond Formation : One common route involves creating the C–O bond of the furan ring to synthesize dibenzofurans. Researchers have developed efficient protocols for this step . Cyclization of Diarylether Derivatives : Cyclizing diarylether derivatives can lead to the formation of dibenzofurans. These reactions often proceed under specific conditions and involve intramolecular rearrangements . Construction from Benzofuran or Phenol Derivatives : Another strategy is to construct dibenzofurans from benzofuran or phenol derivatives. These transformations offer diverse synthetic pathways and have implications for the biological activity of the resulting compounds .
Scientific Research Applications
Health Effects of Brominated Dibenzofurans
2,3-Dibromo-dibenzofuran is a brominated analogue of dibenzofurans, which have been studied for their health effects. Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which include compounds like 2,3-dibromo-dibenzofuran, are of interest due to their similar toxicity profiles to their chlorinated homologs. However, current exposure data is limited, highlighting a need for further research in assessing potential risks associated with these chemicals (Birnbaum, Staskal, & Diliberto, 2003).
Synthesis and Chemical Properties
Dibenzofurans, including derivatives like 2,3-dibromo-dibenzofuran, are important in pharmaceuticals and electronic materials. An eco-friendly method for the synthesis of dibenzofuran derivatives, involving the in situ production of a diazonium salt and promoted by visible-light irradiation, has been developed. This method is significant for the efficient production of such compounds (Ji-young Cho, Geum-bee Roh, & E. Cho, 2017).
Applications in Organic Light-Emitting Diodes (OLEDs)
The use of dibenzofuran in phosphorescent organic light-emitting diodes (PHOLEDs) has been investigated, focusing on the high-triplet-energy core structure of dibenzofuran derivatives like 2,3-dibromo-dibenzofuran. Modifications of the dibenzofuran core at different positions lead to the development of various high-triplet-energy host materials, influencing the performance of PHOLEDs (C. Lee, Jeong-A Seo, M. Gong, & Jun Yeob Lee, 2013).
Biocatalytic Synthesis
Biocatalysis has been used to synthesize stereochemically rich 2,3-dihydrobenzofurans, including structures similar to 2,3-dibromo-dibenzofuran. This approach utilizes engineered myoglobins for cyclopropanation and has applications in the development of high enantiopurity compounds for pharmaceuticals (David A. Vargas, R. Khade, Yong Zhang, & R. Fasan, 2019).
Photophysical and Charge-Transport Properties
Research has also focused on the photophysical and charge-transport properties of dibenzofuran-based materials, which are crucial for applications in electronic devices. Understanding these properties helps in optimizing the performance of such materials in various electronic applications (P. Vecchi, A. Padmaperuma, Hong Qiao, L. Sapochak, & P. Burrows, 2006).
Future Directions
properties
IUPAC Name |
2,3-dibromodibenzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2O/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOGWHFJQWWBDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335669 | |
Record name | 2,3-dibromo-dibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20335669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
617707-30-9 | |
Record name | 2,3-dibromo-dibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20335669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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